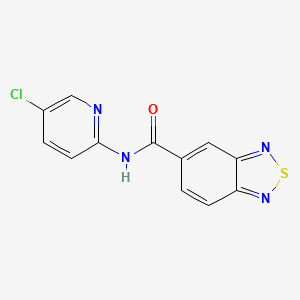![molecular formula C14H16ClN3O2 B11483216 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and a tetrahydro-pyrroloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The tetrahydro-pyrroloimidazole core can be constructed via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl and dimethylamino derivatives, as well as other tetrahydro-pyrroloimidazole compounds. Examples might include:
- 2-(4-chlorophenyl)-3-(methylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- 2-(4-bromophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
Uniqueness
What sets 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione apart is its specific combination of functional groups and its structural framework, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(dimethylamino)-3,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16(2)14-17(10-5-3-9(15)4-6-10)13(20)11-7-8-12(19)18(11)14/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
VDDGXUAUHLJMAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1N2C(CCC2=O)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483137.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483138.png)
![8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483140.png)
![tetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11483150.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483174.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483180.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11483182.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)

![1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione](/img/structure/B11483189.png)
![4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)

![2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483203.png)
